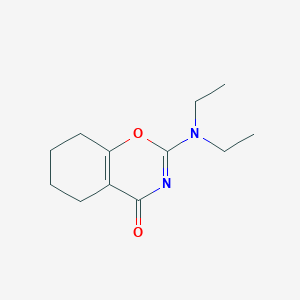
2-(Diethylamino)-5,6,7,8-tetrahydro-4H-1,3-benzoxazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diethylamino)-5,6,7,8-tetrahydro-4H-1,3-benzoxazin-4-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-5,6,7,8-tetrahydro-4H-1,3-benzoxazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethylamine with a suitable benzoxazine precursor in the presence of a catalyst. The reaction is usually carried out in an organic solvent at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the synthesis process.
化学反応の分析
Types of Reactions
2-(Diethylamino)-5,6,7,8-tetrahydro-4H-1,3-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
2-(Diethylamino)-5,6,7,8-tetrahydro-4H-1,3-benzoxazin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-(Diethylamino)-5,6,7,8-tetrahydro-4H-1,3-benzoxazin-4-one exerts its effects involves interactions with specific molecular targets. The diethylamino group can interact with various enzymes and receptors, modulating their activity. The benzoxazine ring structure allows for binding to specific sites, influencing biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
- 2-(Diethylamino)ethanol
- 2-(Methylamino)ethanol
- Diethylamine
Uniqueness
Compared to similar compounds, 2-(Diethylamino)-5,6,7,8-tetrahydro-4H-1,3-benzoxazin-4-one stands out due to its unique benzoxazine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
90062-22-9 |
|---|---|
分子式 |
C12H18N2O2 |
分子量 |
222.28 g/mol |
IUPAC名 |
2-(diethylamino)-5,6,7,8-tetrahydro-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C12H18N2O2/c1-3-14(4-2)12-13-11(15)9-7-5-6-8-10(9)16-12/h3-8H2,1-2H3 |
InChIキー |
FROYTMIUZAGSGI-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=NC(=O)C2=C(O1)CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




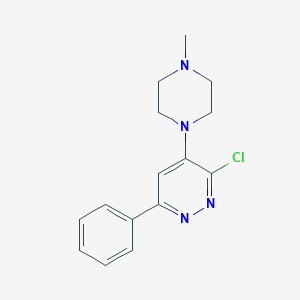
![Oxiranecarboxaldehyde, 3-[(phenylmethoxy)methyl]-](/img/structure/B14392088.png)
![3-(4-Bromophenyl)-1-{4-[methyl(phenyl)amino]phenyl}prop-2-en-1-one](/img/structure/B14392091.png)
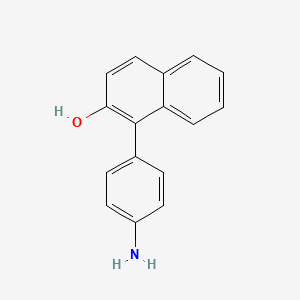
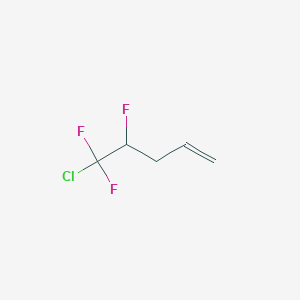
![N-(4-Chlorophenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14392099.png)
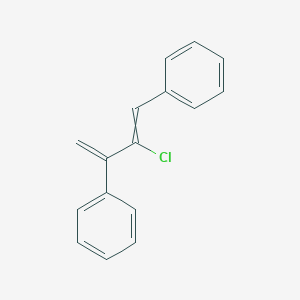

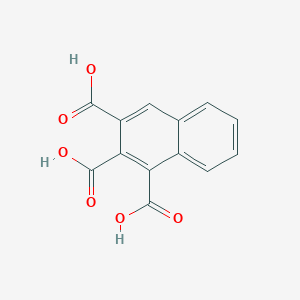

![N,N-Dimethyl-N'-{3-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}urea](/img/structure/B14392132.png)

